molecular formula C16H17N3O2S2 B216412 N-(4-sulfamoylphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide

N-(4-sulfamoylphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide

Cat. No. B216412
M. Wt: 347.5 g/mol
InChI Key: LQIATRCOIMOJJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-sulfamoylphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide, also known as SPT or SPTC, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. SPTC belongs to the class of sulfonamide-based compounds and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-(4-sulfamoylphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamideC is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in cancer cell growth and inflammation. N-(4-sulfamoylphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamideC has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in cancer cell invasion and metastasis. It also inhibits the activity of nuclear factor kappa B (NF-κB), a signaling pathway involved in inflammation.
Biochemical and Physiological Effects
N-(4-sulfamoylphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamideC has been shown to have various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, induce apoptosis, and reduce inflammation. N-(4-sulfamoylphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamideC has also been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes in animal models.

Advantages and Limitations for Lab Experiments

N-(4-sulfamoylphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamideC has several advantages for use in lab experiments. It is stable and can be easily synthesized in high yields and purity. It has also been shown to have low toxicity and is well-tolerated in animal models. However, N-(4-sulfamoylphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamideC has some limitations, including its poor solubility in water, which can limit its bioavailability and efficacy.

Future Directions

There are several future directions for research on N-(4-sulfamoylphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamideC. One area of interest is the development of N-(4-sulfamoylphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamideC analogs with improved solubility and bioavailability. Another area of research is the investigation of the potential use of N-(4-sulfamoylphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamideC in combination with other anti-cancer or anti-inflammatory agents. Additionally, further studies are needed to understand the mechanism of action of N-(4-sulfamoylphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamideC and its potential therapeutic applications in various diseases.

Synthesis Methods

The synthesis of N-(4-sulfamoylphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamideC involves the reaction of 4-aminobenzenesulfonamide with 3,4-dihydroisoquinoline-2(1H)-carbothioamide in the presence of a catalyst. The reaction yields N-(4-sulfamoylphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamideC as a white solid with a melting point of 246-248°C. The synthesis of N-(4-sulfamoylphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamideC has been optimized to obtain high yields and purity of the compound.

Scientific Research Applications

N-(4-sulfamoylphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamideC has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. N-(4-sulfamoylphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamideC has been found to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.

properties

Product Name

N-(4-sulfamoylphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide

Molecular Formula

C16H17N3O2S2

Molecular Weight

347.5 g/mol

IUPAC Name

N-(4-sulfamoylphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide

InChI

InChI=1S/C16H17N3O2S2/c17-23(20,21)15-7-5-14(6-8-15)18-16(22)19-10-9-12-3-1-2-4-13(12)11-19/h1-8H,9-11H2,(H,18,22)(H2,17,20,21)

InChI Key

LQIATRCOIMOJJF-UHFFFAOYSA-N

SMILES

C1CN(CC2=CC=CC=C21)C(=S)NC3=CC=C(C=C3)S(=O)(=O)N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=S)NC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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